molecular formula C50H62N2O4 B1587187 N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide CAS No. 95689-92-2

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Cat. No.: B1587187
CAS No.: 95689-92-2
M. Wt: 755 g/mol
InChI Key: XCAZCFDCJHGAIT-UHFFFAOYSA-N
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Description

N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is an organic compound with the molecular formula C50H62N2O4. It belongs to the family of perylene diimides, which are known for their excellent thermal stability, chemical resistance, and strong absorption in the visible region. This compound is widely used in various scientific and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For example, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide has been shown to interact with DNA, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can affect the expression of specific genes involved in cell growth and differentiation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide exerts its effects through various mechanisms. It can bind to biomolecules such as DNA and proteins, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Furthermore, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can change over time in laboratory settings. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentration levels .

Metabolic Pathways

N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can influence the synthesis and degradation of biomolecules, impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide within tissues can affect its overall biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with tridecylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • N,N’-Dioctyl-3,4,9,10-perylenetetracarboxylic diimide
  • N,N’-Dipentyl-3,4,9,10-perylenetetracarboxylic diimide
  • N,N’-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide)

Comparison: N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is unique due to its long tridecyl chains, which enhance its solubility in organic solvents and improve its film-forming properties. This makes it particularly suitable for applications in organic electronics where high-quality thin films are required. In contrast, compounds with shorter alkyl chains may have lower solubility and different film-forming characteristics .

Properties

IUPAC Name

7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAZCFDCJHGAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130596
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95689-92-2
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95689-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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